Captopril-d3 is a deuterated form of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The compound is primarily utilized as an internal standard in quantitative analysis methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The addition of deuterium enhances the stability and detection sensitivity of the compound during analytical procedures.
Captopril-d3 is synthesized from captopril, which itself is derived from L-proline. Captopril was first developed in the 1970s and has since been a crucial medication for managing cardiovascular conditions. The deuterated version, Captopril-d3, is produced by replacing certain hydrogen atoms in captopril with deuterium atoms, which improves its analytical properties without altering its pharmacological efficacy.
Captopril-d3 belongs to the class of organic compounds known as proline derivatives. It is classified as a carboxylic acid derivative and an amino acid analogue. Its IUPAC name is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, with a molecular formula of CHDN OS and a molar mass of approximately 220.30 g/mol.
The synthesis of Captopril-d3 involves several key steps:
The detailed synthesis can be summarized as follows:
Captopril-d3 has a complex molecular structure featuring:
The structural formula can be represented in various formats:
The molecular weight of Captopril-d3 is approximately 220.30 g/mol, with specific bond lengths and angles that contribute to its biological activity.
Captopril-d3 participates in various chemical reactions typical for ACE inhibitors:
Technical details regarding these reactions include:
Captopril-d3 functions by competitively inhibiting ACE. This inhibition leads to:
The mechanism involves binding to the active site of ACE through its thiol group, disrupting normal enzymatic activity and leading to reduced blood pressure and improved cardiac output.
Relevant data includes:
Captopril-d3 is primarily used in scientific research for:
Captopril-d3 (CAS: 1356383-38-4) is a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor captopril. Its molecular formula is C9H12D3NO3S, with a molecular weight of 220.30 g/mol, reflecting the replacement of three hydrogen atoms with deuterium at specific positions (2,5,5 of the proline ring) [1] [4]. The compound retains the core structure of captopril—including the thiol group critical for ACE inhibition—but features deuterium atoms at metabolically vulnerable sites. This isotopic substitution minimally alters physicochemical properties: density is 1.3±0.1 g/cm³, boiling point 427.0±40.0°C, and flash point 212.1±27.3°C [4]. The SMILES notation (OC([C@@]1(CCC([2H])(N1C(C@@HC)=O)[2H])[2H])=O) confirms stereospecific deuteration, preserving the original chiral centers essential for biological activity [1]. Purity specifications for research-grade Captopril-d3 typically exceed 95%, with strict storage protocols to maintain stability [10].
Table 1: Physicochemical Properties of Captopril-d3
Property | Value |
---|---|
CAS Number | 1356383-38-4 |
Molecular Formula | C9H12D3NO3S |
Molecular Weight | 220.30 g/mol |
Deuterium Positions | Proline ring (2,5,5) |
Boiling Point | 427.0 ± 40.0 °C |
Density | 1.3 ± 0.1 g/cm³ |
Minimum Purity | 95% |
Deuterated internal standards like Captopril-d3 are indispensable in quantitative bioanalysis due to their near-identical chemical behavior to non-deuterated analogs. The deuterium kinetic isotope effect (DKIE) confers metabolic stability: C-D bonds exhibit 6–10 times greater strength than C-H bonds, reducing bond cleavage rates during cytochrome P450-mediated oxidation [8]. This property minimizes metabolic interference in assays, allowing precise tracking of parent compound pharmacokinetics. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Captopril-d3 co-elutes with native captopril but displays a distinct mass shift (+3 Da), enabling unambiguous differentiation and quantification in complex matrices like plasma or urine [1] [4]. This accuracy is critical for studies of captopril’s ACE inhibition (IC50 = 0.025 μM) and its secondary activity against New Delhi metallo-β-lactamase-1 (NDM-1; IC50 = 7.9 μM) [1]. The application of Captopril-d3 thus eliminates analytical variability caused by matrix effects or extraction inefficiencies, providing robust data for drug development pipelines.
The genesis of deuterated ACE inhibitors traces back to groundbreaking work on snake venom peptides. In the 1960s, the nonapeptide teprotide (isolated from Bothrops jararaca viper venom) was identified as a potent ACE inhibitor but lacked oral bioavailability [3] [7]. This discovery catalyzed the development of synthetic analogs, culminating in captopril (SQ 14225)—the first orally active ACE inhibitor—approved in 1981 after screening >2,000 compounds [3] [7]. The strategic placement of a sulfhydryl group (-SH) in captopril enabled competitive zinc binding in ACE’s active site, mimicking the transition state of angiotensin I cleavage [7].
Deuterated versions emerged later to address pharmacokinetic research needs. Captopril-d3 exemplifies the "deuterium switch" approach, where deuteration targets positions influencing metabolic hotspots without altering pharmacological activity. This principle now extends to other deuterated drugs (e.g., deutetrabenazine), leveraging isotopic substitution to prolong half-life and reduce dosing frequency [8]. The evolution from venom-derived peptides to isotopically refined inhibitors underscores how strategic molecular modifications advance pharmaceutical science.
Table 2: Historical Milestones in ACE Inhibitor Development
Year | Milestone | Significance |
---|---|---|
1960s | Teprotide isolation from snake venom | First ACE inhibitor identified (IV-only) |
1974 | Captopril synthesis by Squibb scientists | First oral ACE inhibitor; incorporated -SH group |
1981 | FDA approval of captopril | Revolutionized hypertension management |
2010s | Deuterated ACE inhibitors (e.g., Captopril-d3) | Enabled precise PK/PD studies via isotopic labeling |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: